N'-(1H-indol-3-ylmethylene)-4-nitrobenzohydrazide
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Overview
Description
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE typically involves the condensation reaction between 1H-indole-3-carbaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its chemoprotective properties against drug-induced organ damage.
Mechanism of Action
The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE involves its interaction with molecular targets such as COX-2. The compound forms hydrogen bonds with key amino acids in the active site of the enzyme, inhibiting its activity and reducing inflammation . Additionally, it has been shown to downregulate the expression of various inflammatory pathways, including NF-κB, STAT-3, and TNF-α .
Comparison with Similar Compounds
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE can be compared with other indole derivatives such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound also exhibits anti-inflammatory properties but has a different substitution pattern on the phenyl ring.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Similar in structure but with a fluorine substitution, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-4-NITROBENZOHYDRAZIDE in terms of its specific interactions and applications.
Properties
Molecular Formula |
C16H12N4O3 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C16H12N4O3/c21-16(11-5-7-13(8-6-11)20(22)23)19-18-10-12-9-17-15-4-2-1-3-14(12)15/h1-10,17H,(H,19,21)/b18-10+ |
InChI Key |
VHQSSNQXDAPEET-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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